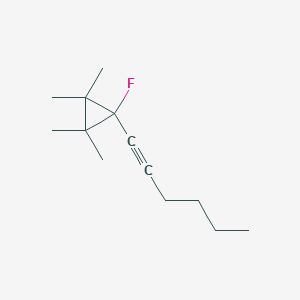![molecular formula C16H25NO B12591082 3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol CAS No. 873071-69-3](/img/structure/B12591082.png)
3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol is an organic compound with a complex structure that includes a cyclohexyl ring, a dimethylaminoethyl group, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the dimethylaminoethyl group. Common synthetic routes include:
Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Introduction of Dimethylaminoethyl Group: This step often involves the reaction of cyclohexyl derivatives with dimethylaminoethyl chloride under basic conditions.
Phenol Group Addition:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the cyclohexyl ring.
Substitution: Both the phenol and dimethylaminoethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of the cyclohexyl ring can produce various cyclohexane derivatives.
Applications De Recherche Scientifique
3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its analgesic and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, its analgesic properties may be attributed to its interaction with pain receptors and inhibition of pain signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{2-(Dimethylamino)ethoxy}ethanol: This compound shares the dimethylaminoethyl group but has different functional groups and properties.
Cyclohexylphenol Derivatives: Compounds with similar cyclohexyl and phenol structures but different substituents.
Uniqueness
3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
873071-69-3 |
|---|---|
Formule moléculaire |
C16H25NO |
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
3-[(1R,2R)-2-[2-(dimethylamino)ethyl]cyclohexyl]phenol |
InChI |
InChI=1S/C16H25NO/c1-17(2)11-10-13-6-3-4-9-16(13)14-7-5-8-15(18)12-14/h5,7-8,12-13,16,18H,3-4,6,9-11H2,1-2H3/t13-,16-/m1/s1 |
Clé InChI |
ZBUBDEGRONRHDZ-CZUORRHYSA-N |
SMILES isomérique |
CN(C)CC[C@H]1CCCC[C@H]1C2=CC(=CC=C2)O |
SMILES canonique |
CN(C)CCC1CCCCC1C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


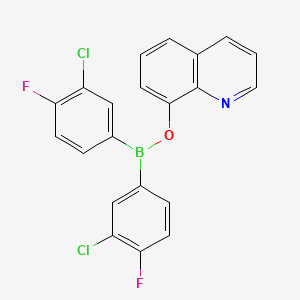
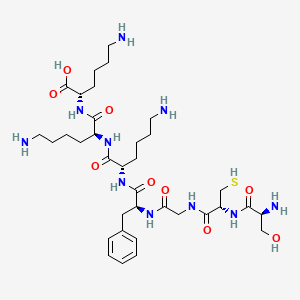
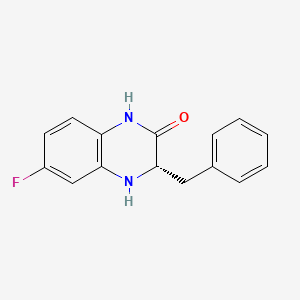
![N-[(1R,2S)-2-Cyanocyclopentyl]butanamide](/img/structure/B12591028.png)
![1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene](/img/structure/B12591029.png)
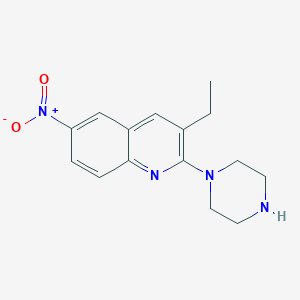
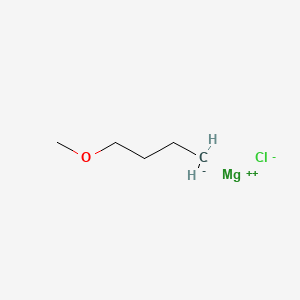
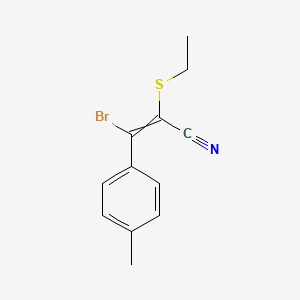
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591054.png)
![6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12591058.png)
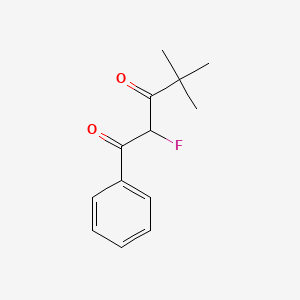
![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)](/img/structure/B12591076.png)
